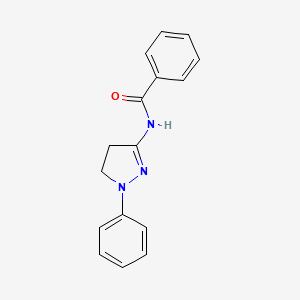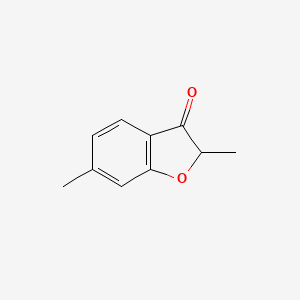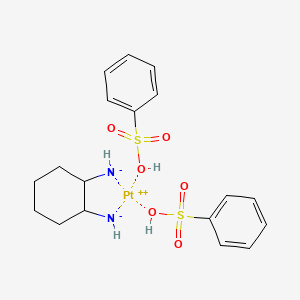
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- is a platinum-based compound with the molecular formula C18H22N2O6PtS2 and a molecular weight of 621.59 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- typically involves the reaction of platinum precursors with benzenesulfonic acid and 1,2-cyclohexanediamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states using suitable reducing agents.
Substitution: The benzenesulfonato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of platinum, while substitution reactions can result in the formation of new platinum complexes with different ligands .
Applications De Recherche Scientifique
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of various industrial products, including pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum-based drug used in chemotherapy.
Uniqueness
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum-based compounds.
Propriétés
Numéro CAS |
65285-82-7 |
|---|---|
Formule moléculaire |
C18H24N2O6PtS2 |
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;benzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H6O3S.Pt/c7-5-3-1-2-4-6(5)8;2*7-10(8,9)6-4-2-1-3-5-6;/h5-8H,1-4H2;2*1-5H,(H,7,8,9);/q-2;;;+2 |
Clé InChI |
PXHPJWYSYLVYSO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
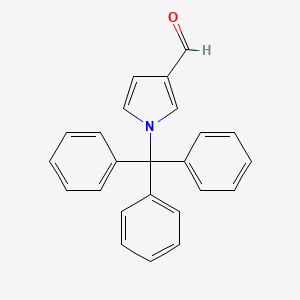
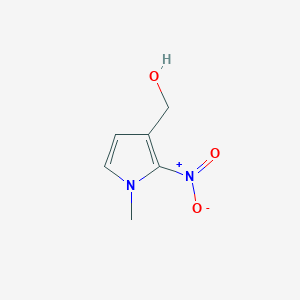
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
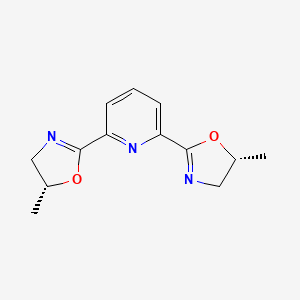
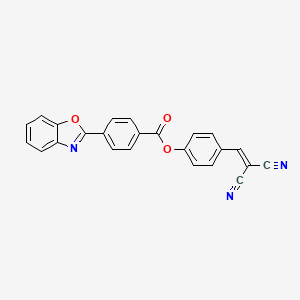
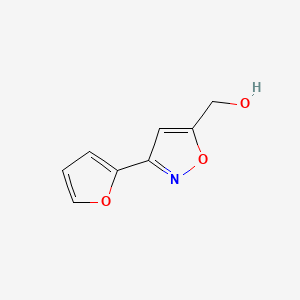

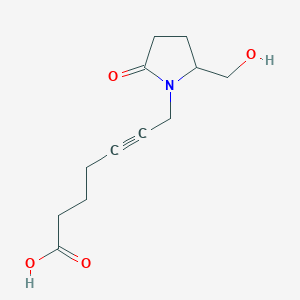
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
